2-Nitroethane-1-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

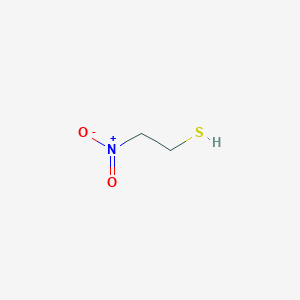

“2-Nitroethane-1-thiol” is an organic compound with the molecular formula C2H5NO2S . It has a molecular weight of 107.13 . It is a member of the nitro compounds family, which are organic compounds that contain one or more nitro functional groups (−NO2) .

Synthesis Analysis

The synthesis of nitro compounds like “this compound” often involves the reaction of nitromethane, nitroethane, and other nitroalkanes with hydroxide ions in water . The reactions are complex and involve kinetically significant intermediates . Another approach involves the formation of aci-forms (nitronic acids or nitronates) and their subsequent interaction with carbon-based nucleophiles .

Molecular Structure Analysis

The molecular structure of “this compound” consists of two carbon atoms, five hydrogen atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom . The nitro group (−NO2) is a functional group composed of a nitrogen atom bonded to two oxygen atoms .

Chemical Reactions Analysis

Nitro compounds like “this compound” can undergo a variety of chemical reactions. They can be easily deprotonated at the α-position in the presence of bases, forming anionic intermediates that are employed in various nucleophilic addition or substitution reactions . They can also serve as electrophilic synthons after Bronsted acid-assisted tautomerization into aci-forms .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are influenced by the presence of the nitro group, which imparts certain characteristics to the compound. The nitro group is a highly polar and electron-withdrawing group, which results in the overall polarity of nitroethane .

Mechanism of Action

Target of Action

Nitro compounds like nitroethane have been found to inhibit ruminal methanogenesis . This suggests that 2-Nitroethane-1-thiol might also interact with similar targets, affecting the metabolic activities of certain microorganisms.

Mode of Action

Nitro compounds, in general, are known for their high reactivity and oxidizing ability . They can undergo various chemical reactions, including reduction reactions, where the nitro group can be converted to amino groups (-NH2) through hydrogenation or other reduction methods .

Safety and Hazards

Future Directions

The future directions for “2-Nitroethane-1-thiol” and other nitro compounds could involve their use in organic synthesis, as biocatalysts, and in bioremediation . Their unusual reactivity, involving the formation of aci-forms and their subsequent interaction with carbon-based nucleophiles, is a topic of ongoing research .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-Nitroethane-1-thiol are not fully understood. It is known that nitroalkanes, such as nitromethane and nitroethane, are hazardous environmental pollutants due to their toxicity and carcinogenic activity . Nitroalkanes are involved in various biochemical reactions, and they interact with several enzymes, proteins, and other biomolecules . Nitronate monooxygenases (NMOs) are key enzymes in nitroalkane catabolism

Cellular Effects

The cellular effects of this compound are currently unknown. Given the known toxicity of nitroalkanes, it is possible that this compound could have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is not well understood. Nitroalkanes are known to undergo reactions involving a Michael donor (an enolate or other nucleophile) and a Michael acceptor (usually an α,β-unsaturated carbonyl) to produce a Michael adduct by creating a carbon-carbon bond at the acceptor’s β-carbon . It is possible that this compound may undergo similar reactions, but this requires further study.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are currently unknown. Nitro compounds are known to be quite unstable in the thermodynamic sense

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are currently unknown. Nitroalkanes such as nitroethane have been found to inhibit ruminal methanogenesis in vitro, and both nitroethane and 2-nitroethanol were more effective in reducing ruminal methane (CH4) production than 2-nitro-1-propanol

Metabolic Pathways

The metabolic pathways that this compound is involved in are currently unknown. Nitroalkane oxidases (NAO, E.C. 1.7.3.1) are flavoproteins that catalyze the oxidation of neutral nitroalkanes to the corresponding aldehydes or ketones, releasing nitrite and transferring electrons to O2 to form H2O2

Transport and Distribution

The transport and distribution of this compound within cells and tissues are currently unknown. Thiol-mediated transportation is a promising approach in nanomedicine design for solid tumor therapy

Properties

IUPAC Name |

2-nitroethanethiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO2S/c4-3(5)1-2-6/h6H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOGXYJKCOWWABM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60564052 |

Source

|

| Record name | 2-Nitroethane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53770-80-2 |

Source

|

| Record name | 2-Nitroethane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.